An In-depth Technical Guide to 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4)
An In-depth Technical Guide to 3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4)
This guide provides a comprehensive technical overview of 3-Formylphenyl 4-methoxybenzoate, a specialized organic compound with potential applications in materials science and as a key intermediate in fine chemical synthesis. While this molecule is not extensively documented in mainstream literature, this paper, drawing upon established principles of organic chemistry and data from structurally analogous compounds, aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and prospective utility.
Core Molecular Identity and Physicochemical Properties
3-Formylphenyl 4-methoxybenzoate is an aromatic ester characterized by the presence of both an aldehyde (formyl) and a methoxy-substituted benzoate group. This unique combination of functional groups bestows upon it a specific reactivity profile, making it a valuable building block in multi-step organic syntheses.
| Property | Value | Source |
| CAS Number | 146952-27-4 | BLD Pharm[1] |
| Molecular Formula | C₁₅H₁₂O₄ | BLD Pharm[1] |
| Molecular Weight | 256.25 g/mol | BLD Pharm[1] |
| SMILES Code | O=C(OC1=CC=CC(C=O)=C1)C2=CC=C(OC)C=C2 | BLD Pharm[1] |
| Appearance | Likely a colorless to tan solid | Inferred from related compounds[2] |
Strategic Synthesis: An Esterification Approach
The most logical and industrially scalable synthesis of 3-Formylphenyl 4-methoxybenzoate involves the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann type reaction, where the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The causality behind this choice of reactants is rooted in their commercial availability and the high efficiency of this type of reaction. 3-hydroxybenzaldehyde is a common starting material in various syntheses[2][3], and 4-methoxybenzoyl chloride can be readily prepared from the inexpensive 4-methoxybenzoic acid (p-anisic acid)[4].
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 3-Formylphenyl 4-methoxybenzoate.
Detailed Experimental Protocol (Self-Validating System)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C using an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes. The formation of a precipitate (the hydrochloride salt of the base) is a visual indicator of reaction progress.
-
Monitoring and Completion: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzaldehyde) is no longer visible.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted 4-methoxybenzoic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-Formylphenyl 4-methoxybenzoate.
Spectroscopic Characterization: A Predictive Analysis
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the ester and aldehyde functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O (Ester) | ~1720-1740 | Strong absorption due to the carbonyl stretch of the benzoate ester.[5] |
| C=O (Aldehyde) | ~1700-1720 | Strong absorption from the formyl group's carbonyl stretch.[5] |
| C-H (Aldehyde) | ~2720 and ~2820 | Two weak bands characteristic of the C-H stretch of an aldehyde. |
| C-O (Ester) | ~1250-1300 and ~1100-1150 | Strong absorptions from the C-O stretching of the ester linkage. |
| Aromatic C=C | ~1450-1600 | Multiple medium to weak bands from the benzene rings. |
| C-O-C (Ether) | ~1250 and ~1050 | Asymmetric and symmetric stretching of the methoxy group's ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide a clear map of the hydrogen atoms in the molecule.
-
Aldehyde Proton (~9.9-10.1 ppm): A singlet, significantly downfield due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (~7.1-8.2 ppm): A complex multiplet region. The protons on the 4-methoxybenzoate ring will appear as two doublets (an AA'BB' system), while the protons on the 3-formylphenyl ring will show a more complex splitting pattern.
-
Methoxy Protons (~3.8-3.9 ppm): A sharp singlet, integrating to 3 hydrogens, characteristic of the -OCH₃ group.[6]
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom.
-
Carbonyl Carbons (~190-195 ppm and ~165-170 ppm): The aldehyde carbonyl will be further downfield than the ester carbonyl.
-
Aromatic Carbons (~110-165 ppm): Multiple signals in this region corresponding to the carbons of the two benzene rings. The carbon attached to the methoxy group will be significantly shielded.
-
Methoxy Carbon (~55-60 ppm): A single peak for the methyl carbon of the methoxy group.
Potential Applications and Research Directions
The bifunctional nature of 3-Formylphenyl 4-methoxybenzoate makes it a versatile molecule with potential applications in several fields.
Intermediate in Organic Synthesis
The primary utility of this compound is likely as an intermediate. The aldehyde group can undergo a wide range of transformations (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine) while the ester can be hydrolyzed if needed. This allows for the sequential or orthogonal modification of the molecule, making it a valuable precursor in the synthesis of more complex targets, including pharmaceuticals and agrochemicals.[7]
Liquid Crystal Research
The rigid, rod-like structure of 3-Formylphenyl 4-methoxybenzoate is a common motif in liquid crystalline materials.[8] Benzoate esters are frequently incorporated into the core structures of liquid crystals.[9] The presence of the polar formyl group and the electron-donating methoxy group can influence the mesomorphic properties, such as the nematic or smectic phases, of materials derived from this core structure.[10][11] Further derivatization, for example by converting the aldehyde to a Schiff base, could lead to novel liquid crystalline compounds.[12]
Caption: Potential application pathways for 3-Formylphenyl 4-methoxybenzoate.
Safety and Handling
As a fine chemical, 3-Formylphenyl 4-methoxybenzoate should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H317 (May cause an allergic skin reaction).[1]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][13][14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
-
P363: Wash contaminated clothing before reuse.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Handling Recommendations:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[13]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.[15][16]
References
- ChemScene.
- Molbase.
- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
- Biosynth. 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
- Benchchem. Application Notes and Protocols for Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride.
- MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
- PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- Jinan Tantu Chemicals Co., Ltd. 4-Formyl-3-methoxybenzonitrile.
- ChemicalBook.
- ChemicalBook. 4-formyl-3-methoxybenzonitrile synthesis.
- Google Patents.
- Sigma-Aldrich. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0.
- BLD Pharm.
- MySkinRecipes. 3-Formyl-4-methoxybenzoic Acid.
- Organic Syntheses Procedure. Benzaldehyde, m-hydroxy-.
- PubChem.
- NIH.
- Quora.
- Sigma-Aldrich.
- ResearchGate. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)
- ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?.
- ResearchGate. Scheme 1.
- MDPI. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)
- Sumitomo Chemical Australia. SAFETY DATA SHEET MGK®-264 Insecticide Synergist.
- PubMed Central.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- Wikipedia. 3-Hydroxybenzaldehyde.
- sds-220182-27-4.pdf.
- University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- ResearchGate. Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
- Fisher Scientific.
- Sigma-Aldrich.
- Berkeley Scientific Journal. An Anomaly in Phase Transition: Liquid Crystals.
- ResearchGate.
- Sigma-Aldrich.
Sources
- 1. 146952-27-4|3-Formylphenyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]
- 2. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Formyl-4-methoxybenzoic Acid [myskinrecipes.com]
- 8. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate [mdpi.com]
- 11. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dep.nj.gov [dep.nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sumitomo-chem.com.au [sumitomo-chem.com.au]
